molecular formula C10H17FN4 B2655104 [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1820570-10-2

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No.: B2655104
CAS No.: 1820570-10-2
M. Wt: 212.272
InChI Key: OQXFTTJBKWWGMA-WPRPVWTQSA-N
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Description

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a fluoro group and a pyrazolylmethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process typically involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .

Chemical Reactions Analysis

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4/c1-14-9(2-3-13-14)7-15-6-8(11)4-10(15)5-12/h2-3,8,10H,4-7,12H2,1H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFTTJBKWWGMA-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CC(CC2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)CN2C[C@H](C[C@H]2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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